N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-6-nitro-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-10-3-5-15(11(2)7-10)19-17(21)14-9-12-8-13(20(23)24)4-6-16(12)25-18(14)22/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYQMVYSDJXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with 6-nitro-2-oxo-2H-chromene-3-carboxylic acid under acidic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that enhance the reaction efficiency and selectivity is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2,4-dimethylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide.
Scientific Research Applications
Biological Activities
N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibits a range of biological activities:
1. Anticancer Properties:
- Preliminary studies indicate that this compound may induce apoptosis in cancer cells. The presence of the nitro group is believed to enhance cytotoxic effects against various cancer cell lines .
- It has shown potential in inhibiting specific enzymes involved in cell signaling pathways related to cancer progression .
2. Antimicrobial Activity:
- Research suggests that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent against bacterial infections .
3. Enzyme Inhibition:
- The compound may target enzymes such as carbonic anhydrases, which are implicated in cancer metabolism. In vitro studies have demonstrated its ability to selectively inhibit these enzymes at low concentrations .
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated cytotoxic effects on MCF-7 breast cancer cells with IC50 values indicating significant potency. |
| Study B | Antimicrobial Properties | Showed effectiveness against various bacterial strains, suggesting potential for therapeutic use. |
| Study C | Enzyme Inhibition | Identified selective inhibition of carbonic anhydrases at nanomolar concentrations, indicating a mechanism for anticancer activity. |
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound’s structural analogs differ primarily in the substituents on the chromene core and the amide nitrogen. Key comparisons include:
Table 1: Structural and Physicochemical Comparison of Selected Coumarin Carboxamides
Spectral and Analytical Data
- Nitro Group Effects: The 6-nitro substitution in the target compound is expected to exhibit strong IR absorption near 1520–1350 cm⁻¹ (asymmetric and symmetric NO₂ stretching) and deshielded aromatic protons in ¹H NMR compared to methoxy-substituted analogs .
- Methoxy vs. Nitro: Compound 36b shows a distinct OCH₃ signal at δ3.95 in ¹H NMR, whereas the target compound’s nitro group would lack such a signal but display characteristic NO₂-related peaks in IR.
Electronic and Steric Considerations
- Electron-Withdrawing vs. Donating Groups : The 6-nitro group is strongly electron-withdrawing, enhancing the electrophilicity of the chromene core. In contrast, methoxy (Compound 36b) or methyl groups (as in the target’s amide) are electron-donating, altering reactivity and binding affinities .
Biological Activity
N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 338.31 g/mol. The compound features a chromene core substituted with a 2,4-dimethylphenyl group and a nitro group at the 6-position, which influences its biological properties.
Research indicates that compounds in the chromene family exhibit various biological activities through different mechanisms:
- Antioxidant Activity : Chromenes have shown potential as antioxidants due to their ability to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Activity : Several studies have reported that chromene derivatives possess antibacterial and antifungal properties. For instance, related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans.
- Anti-inflammatory Effects : Some chromene derivatives act as antagonists to purinergic receptors, which are involved in inflammatory processes.
Antimicrobial Activity
A study evaluating various chromene derivatives highlighted the antimicrobial potential of compounds similar to this compound. The following table summarizes the antimicrobial activity of related compounds:
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Methyl-6-nitro-2-oxo-2H-chromene derivatives | Staphylococcus aureus | 62.5 µg/mL |
| 4-Methyl-6-nitro-2-oxo-2H-chromene derivatives | Candida albicans | 125 µg/mL |
| N-(4-acetamidophenyl)-6-nitro-2-oxo-2H-chromene | Escherichia coli | 100 µg/mL |
The data suggests that modifications in the chromene structure can enhance antimicrobial efficacy against specific pathogens .
Anti-inflammatory Activity
The compound's interaction with P2Y receptors has been explored in vitro, indicating that it may function as an antagonist to the P2Y6 receptor, which is implicated in inflammation and immune responses. The antagonistic effects were characterized by measuring calcium mobilization in astrocytoma cells expressing the human P2Y6 receptor .
Case Studies and Research Findings
- Study on Antitumor Activity : Research has shown that various coumarin derivatives exhibit antiproliferative effects on cancer cell lines. A study involving related compounds indicated significant cytotoxicity against breast cancer cell lines, suggesting potential applications in cancer therapy .
- Alzheimer’s Disease Research : Compounds with similar structures have been investigated for their acetylcholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. The findings suggest that these compounds could enhance cognitive function by preventing acetylcholine breakdown .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2,4-dimethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step protocol involving:
- Step 1 : Condensation of 7-(diethylamino)-2-oxo-2H-chromene-3-carbaldehyde with hydroxylamine to form the oxime intermediate.
- Step 2 : Reaction with 4-nitrobenzoyl chloride in anhydrous dichloromethane (DCM) under inert atmosphere (N₂), catalyzed by triethylamine.
- Step 3 : Purification via recrystallization in diethyl ether (74% yield) .
- Optimization : Adjust stoichiometric ratios (e.g., 1.5 equivalents of 4-nitrobenzoyl chloride) and monitor reaction progress using TLC or HPLC. Use anhydrous solvents to prevent side reactions.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H NMR : Look for the singlet at δ 8.79 ppm (oxime proton) and aromatic protons in δ 6.5–8.4 ppm. The diethylamino group appears as a quartet (δ 3.47 ppm) and triplet (δ 1.25 ppm) .
- 13C NMR : Key signals include the carbonyl carbons (δ 158–162 ppm) and nitrobenzoyl carbons (δ 123–134 ppm) .
- HRMS : Confirm molecular ion [M⁺] at m/z 409.1274 (theoretical) with <1 ppm error .
Q. What biological or pharmacological activities have been preliminarily associated with this compound?
- Methodological Answer : While direct studies on this compound are limited, structurally related chromene-carboxamides exhibit:
- Antimicrobial activity : Test against Gram-positive bacteria (e.g., S. aureus) using MIC assays.
- Anti-inflammatory potential : Evaluate COX-2 inhibition via enzyme-linked immunosorbent assay (ELISA) .
- Fluorescence properties : Characterize photophysical behavior for imaging applications using UV-Vis and fluorescence spectroscopy .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular conformation, and what software tools are recommended?
- Methodological Answer :
- Crystallization : Use slow evaporation of acetone/ether mixtures to obtain diffraction-quality crystals.
- Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 292 K .
- Refinement : Use SHELXL (for small-molecule refinement) and Olex2 for structure solution. Key parameters: R factor <0.05, data-to-parameter ratio >15 .
- Ambiguity Resolution : Analyze torsion angles (e.g., C15–C16–C17–C18: 106.9°) and hydrogen-bonding networks (e.g., N2–H2⋯O4) to confirm stereochemistry .
Q. What computational methods can predict the compound’s electronic properties and reactivity toward electrophilic/nucleophilic agents?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to map frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces.
- Reactivity Insights : The nitro group at position 6 enhances electrophilicity at C3-carboxamide, making it prone to nucleophilic attack (e.g., by amines or thiols).
- Solvent Effects : Include PCM models to simulate DMF or DCM environments .
Q. How do researchers address stability issues (e.g., photodegradation or hydrolysis) during storage or experimental use?
- Methodological Answer :
- Photostability : Store in amber vials at –20°C. Monitor degradation via HPLC under UV light (λ = 254 nm) for 24 hours.
- Hydrolysis Resistance : Test in buffered solutions (pH 1–12) at 37°C. The chromene ring’s electron-withdrawing nitro group reduces susceptibility to basic hydrolysis .
Q. What strategies are recommended for resolving contradictions in reported biological activity data across studies?
- Methodological Answer :
- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols (e.g., MTT assay for cytotoxicity).
- Structural Confirmation : Ensure batch-to-batch consistency via NMR and LC-MS to rule out impurities .
- Meta-Analysis : Compare IC₅₀ values from independent studies using statistical tools (e.g., ANOVA) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
